N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine
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Overview
Description
N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of tert-butyl, methyl, and trifluoromethoxy-phenyl groups attached to the triazine core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. For instance, the reaction of cyanuric chloride with tert-butylamine, methylamine, and 4-trifluoromethoxyaniline in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The triazine core can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The trifluoromethoxy-phenyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in various chemical applications.
Melamine: A simpler triazine compound widely used in the production of resins and plastics.
Uniqueness
N-tert-Butyl-N’-methyl-N’'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19F3N6O |
---|---|
Molecular Weight |
356.35 g/mol |
IUPAC Name |
2-N-tert-butyl-6-N-methyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H19F3N6O/c1-14(2,3)24-13-22-11(19-4)21-12(23-13)20-9-5-7-10(8-6-9)25-15(16,17)18/h5-8H,1-4H3,(H3,19,20,21,22,23,24) |
InChI Key |
UESILJGLYUFPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)NC |
Origin of Product |
United States |
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